molecular formula C6H13ClO3S B15257842 3-Methoxy-3-methylbutane-2-sulfonyl chloride

3-Methoxy-3-methylbutane-2-sulfonyl chloride

Cat. No.: B15257842
M. Wt: 200.68 g/mol
InChI Key: UEVDBPSZZKZIOG-UHFFFAOYSA-N
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Description

3-Methoxy-3-methylbutane-2-sulfonyl chloride is an organic compound with the molecular formula C6H13ClO3S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-3-methylbutane-2-sulfonyl chloride typically involves the reaction of 3-methoxy-3-methylbutanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction can be represented as follows:

3-Methoxy-3-methylbutanol+Chlorosulfonic acid3-Methoxy-3-methylbutane-2-sulfonyl chloride+By-products\text{3-Methoxy-3-methylbutanol} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{By-products} 3-Methoxy-3-methylbutanol+Chlorosulfonic acid→3-Methoxy-3-methylbutane-2-sulfonyl chloride+By-products

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-3-methylbutane-2-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.

    Oxidation Reactions: It can undergo oxidation to form sulfonic acids or sulfonates.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.

    Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used for oxidation reactions.

Major Products Formed

    Substitution: Formation of sulfonamides, sulfonates, and sulfonyl derivatives.

    Reduction: Formation of sulfonyl hydrides.

    Oxidation: Formation of sulfonic acids and sulfonates.

Scientific Research Applications

3-Methoxy-3-methylbutane-2-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonyl derivatives.

    Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-3-methylbutane-2-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The compound can react with nucleophiles to form sulfonyl derivatives, which can further participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    3-Methylbutane-2-sulfonyl chloride: Similar structure but lacks the methoxy group.

    Methanesulfonyl chloride: A simpler sulfonyl chloride without the branched alkyl chain.

    Tosyl chloride (p-Toluenesulfonyl chloride): Contains a benzene ring, making it more aromatic.

Uniqueness

3-Methoxy-3-methylbutane-2-sulfonyl chloride is unique due to the presence of both a methoxy group and a branched alkyl chain. This combination imparts specific reactivity and properties that differentiate it from other sulfonyl chlorides. The methoxy group can influence the compound’s solubility and reactivity, making it suitable for specialized applications in organic synthesis and research.

Properties

Molecular Formula

C6H13ClO3S

Molecular Weight

200.68 g/mol

IUPAC Name

3-methoxy-3-methylbutane-2-sulfonyl chloride

InChI

InChI=1S/C6H13ClO3S/c1-5(11(7,8)9)6(2,3)10-4/h5H,1-4H3

InChI Key

UEVDBPSZZKZIOG-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)OC)S(=O)(=O)Cl

Origin of Product

United States

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